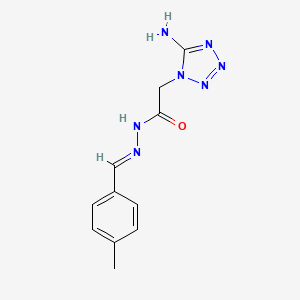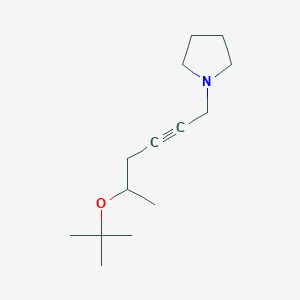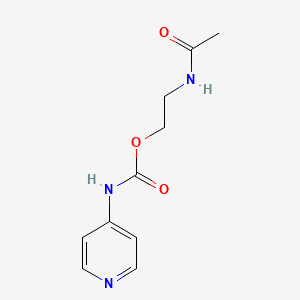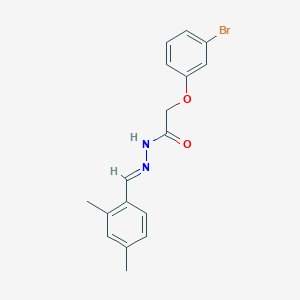![molecular formula C14H12N2O3S B3866869 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3866869.png)
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one
描述
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MNTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MNTP belongs to the class of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been reported to inhibit the activity of various enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and hexokinase.
Biochemical and Physiological Effects:
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been reported to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been reported to modulate various signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
实验室实验的优点和局限性
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity in vitro. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are also limitations to the use of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not very water-soluble, which can make it difficult to administer in vivo. In addition, 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has not been extensively studied in animal models, which limits its potential for clinical translation.
未来方向
There are several future directions for research on 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one. One potential area of research is the development of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one-based compounds with improved water solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in more detail, which could lead to the identification of new targets for cancer therapy. Finally, the evaluation of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in animal models is needed to determine its potential for clinical translation and to assess its safety and efficacy in vivo.
科学研究应用
3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research is the development of 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one-based compounds as anticancer agents. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been investigated for its potential as an antifungal and antibacterial agent.
属性
IUPAC Name |
(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-9-11(16(18)19)4-5-12(10)15-7-6-13(17)14-3-2-8-20-14/h2-9,15H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFVUJGPNIMKQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5561453 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3866800.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)



![5-amino-3-[1-cyano-2-(4-fluorophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3866855.png)


![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866866.png)

![4-bromo-N'-[3-(2,4-dinitrophenoxy)benzylidene]benzohydrazide](/img/structure/B3866880.png)